

An In-depth Technical Guide to Icaridin (CAS 119515-38-7)

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Compound of Interest

Compound Name: *Icaridin*

Cat. No.: *B1674257*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icaridin (also known as **Picaridin**) is a highly effective and widely used synthetic insect repellent with a favorable safety profile. Developed in the 1980s, it belongs to the piperidine chemical family and offers broad-spectrum protection against a variety of biting arthropods. This technical guide provides a comprehensive overview of **Icaridin**'s physicochemical properties, mechanism of action, efficacy, and safety, intended for researchers, scientists, and professionals in drug development. All quantitative data are presented in structured tables, and key experimental methodologies and signaling pathways are detailed and visualized.

Physicochemical Properties

Icaridin is a colorless and nearly odorless liquid, a characteristic that enhances its cosmetic appeal in topical formulations.^{[1][2]} Its chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
CAS Number	119515-38-7	[2]
Molecular Formula	C ₁₂ H ₂₃ NO ₃	[2]
Molecular Weight	229.32 g/mol	[2]
IUPAC Name	butan-2-yl 2-(2-hydroxyethyl)piperidine-1-carboxylate	[3]
Appearance	Clear, colorless to pale yellow liquid	[2]
Odor	Nearly odorless / mild characteristic odor	[1][2]
Density	1.07 g/cm ³ at 20°C	[1]
Melting Point	< -170 °C	[1]
Boiling Point	296 °C at 760 mmHg	[2]
Vapor Pressure	4.43 x 10 ⁻⁴ mmHg at 25°C	[4]
Water Solubility	8.2 g/L (pH 4-9) at 20°C	[1]
LogP (Octanol-Water Partition Coefficient)	2.23 (pH 4-9) at 20°C	[1]

Mechanism of Action

The primary mechanism of action of **Icaridin** as an insect repellent is through its interaction with the insect olfactory system. It effectively masks the chemical cues that attract insects to their hosts and can also act as a direct repellent.[5][6] The precise molecular interactions are multifaceted and can vary between insect species.

One of the key proposed mechanisms involves the binding of **Icaridin** to odorant-binding proteins (OBPs) and odorant receptors (ORs) in the antennae and maxillary palps of insects.[7] For instance, in the malaria mosquito, *Anopheles gambiae*, **Icaridin** has been shown to bind to the odorant binding protein AgamOBP1.[2][7] Crystallographic studies have revealed that

Icaridin binds to the same site as the repellent DEET, as well as to a secondary binding site on this protein.^[2]^[7]

Another proposed mechanism, particularly in *Anopheles coluzzii*, is that **Icaridin** reduces the volatility of attractive human odorants on the skin.^[7] This "masking" effect prevents the attractants from reaching the mosquito's olfactory receptors, thereby rendering the host "invisible" to the insect.

Furthermore, research on *Culex quinquefasciatus* mosquitoes suggests that **Icaridin** may interact with the CquiOR136•CquiOrco odorant receptor complex.^[7] It is also believed to stimulate sensory hairs on the antennae of mosquitoes, contributing to its repellent effect.^[6]

Proposed mechanisms of **Icaridin**'s repellent action.

Efficacy

Icaridin has demonstrated broad-spectrum efficacy against a wide range of biting arthropods. Its protection time is dependent on the concentration of the active ingredient, the formulation, and the insect species.

Efficacy Against Mosquitoes

Icaridin is highly effective against various mosquito species, which are vectors for diseases such as malaria, dengue, and Zika virus.

Concentration	Mosquito Species	Protection Time (hours)	Reference(s)
10%	<i>Aedes aegypti</i>	~3-5	^[5]
20%	<i>Aedes aegypti</i>	Up to 14	^[5]
19.2%	<i>Verrallina lineata</i>	Similar to 20% DEET	^[8]
19.2%	<i>Culex annulirostris</i>	>5 (95% protection)	^[8]
19.2%	<i>Anopheles</i> spp.	1	^[8]
20%	<i>Anopheles</i> spp.	Up to 10 (100% protection)	^[9]

Efficacy Against Other Arthropods

Icaridin is also effective against a variety of other biting insects and ticks.

Concentration	Arthropod Species	Protection Time (hours)	Reference(s)
20% (Spray)	Ticks	Up to 12	[5]
20% (Lotion)	Ticks	Up to 14	[2] [5]
20%	Biting Flies, Gnats, Chiggers, Sand Flies	Up to 8	[5]
20%	Cat Fleas (Ctenocephalides felis)	9 (complete protection)	[3]

Safety and Toxicology

Icaridin has a well-established safety profile, making it a suitable repellent for a wide range of users, including children over six months of age.[\[6\]](#)

Acute Toxicity

Icaridin exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.

Test	Species	Result	Reference(s)
Acute Oral LD ₅₀	Rat	4743 mg/kg	[10]
Acute Dermal LD ₅₀	Rat	> 5000 mg/kg	[10]
Acute Inhalation LC ₅₀	Rat	> 4364 mg/m ³	[10]

Irritation and Sensitization

Icaridin is not a skin irritant and is not considered a skin sensitizer.[\[1\]](#) However, it can cause moderate eye irritation.[\[1\]](#)

Test	Species	Result	Reference(s)
Primary Dermal Irritation	Rabbit	Not an irritant	[1]
Primary Eye Irritation	Rabbit	Moderately irritating	[1]
Skin Sensitization	Guinea Pig	Not a sensitizer	[1]

Repeated-Dose Toxicity

In repeated-dose studies, the primary target organs were the liver and kidneys at high doses.

Study Duration	Species	Route	NOAEL	LOAEL	Effects at LOAEL	Reference(s)
14-Week	Rat	Oral	301 mg/kg/day	1033 mg/kg/day	Decreased body weight, kidney effects	[11]
Subchronic	Rat	Dermal	200 mg/kg/day	500 mg/kg/day	Not specified	[11]
2-Year	Rat	Dermal	200 mg/kg/day	> 200 mg/kg/day	Liver cystic degeneration (non-adverse)	[4][10]

Carcinogenicity, Genotoxicity, and Reproductive Toxicity

Extensive testing has shown that **Icaridin** is not carcinogenic, genotoxic, or a reproductive or developmental toxin.

Test	Result	Reference(s)
Carcinogenicity (Rat & Mouse)	No evidence of carcinogenicity	[1]
Genotoxicity (e.g., Ames test)	Not genotoxic	[1]
Reproductive Toxicity	No effect on reproduction	[1]
Developmental Toxicity	No effects on developing fetus or juvenile animals	[1]
Neurotoxicity	Not neurotoxic	[1]

Dermal Absorption

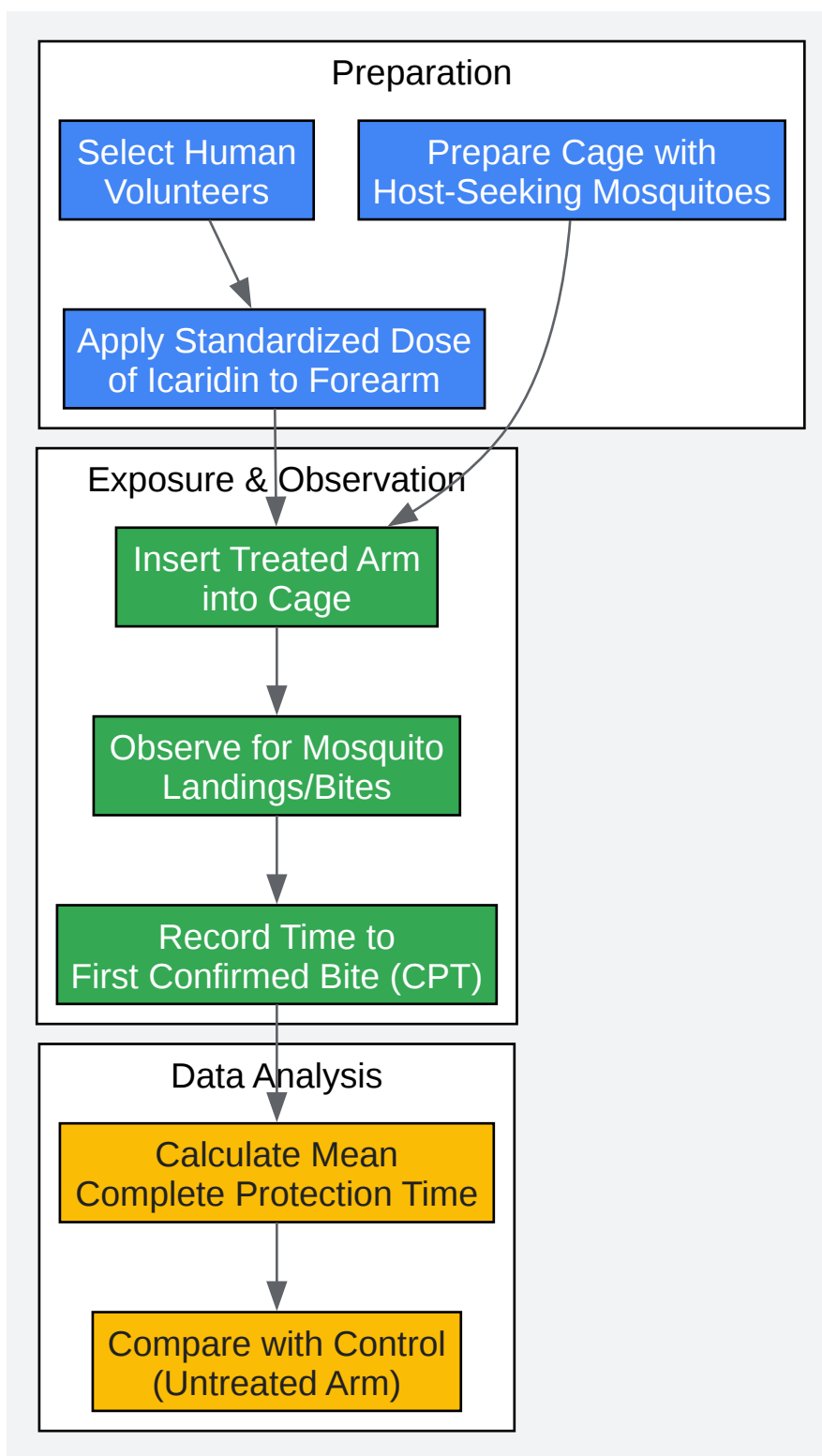
Dermal absorption of **Icaridin** in humans is low. Studies have shown that less than 6% of the applied dose is absorbed through the skin.[\[7\]](#)

Experimental Protocols

The efficacy and safety of **Icaridin** have been evaluated using standardized and internationally recognized experimental protocols.

Efficacy Testing: Arm-in-Cage Method

The "arm-in-cage" method is a standard laboratory procedure for evaluating the efficacy of topical insect repellents.



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Workflow for the Arm-in-Cage efficacy test.

A detailed protocol for this method is outlined in the WHO "Guidelines for efficacy testing of mosquito repellents for human skin" and the EPA's "Product Performance Test Guidelines OPPTS 810.3700".^{[6][12][13]} Key steps include:

- **Subject Recruitment:** Human volunteers are recruited according to ethical guidelines.
- **Repellent Application:** A standardized dose of the **Icaridin** formulation is applied evenly to a defined area on the forearm of the volunteer.
- **Mosquito Exposure:** The treated arm is inserted into a cage containing a known number of host-seeking mosquitoes (e.g., *Aedes aegypti*).
- **Observation:** The time until the first confirmed mosquito bite is recorded. This is known as the Complete Protection Time (CPT).
- **Data Analysis:** The mean CPT across multiple volunteers is calculated to determine the efficacy of the repellent.

Toxicology Testing: OECD Guidelines

The toxicological properties of **Icaridin** have been assessed using standardized OECD (Organisation for Economic Co-operation and Development) test guidelines. These guidelines provide a framework for consistent and reliable safety evaluations.

Toxicological Endpoint	Relevant OECD Guideline
Acute Dermal Irritation/Corrosion	OECD 404
Acute Eye Irritation/Corrosion	OECD 405
Skin Sensitization	OECD 406
Bacterial Reverse Mutation Test (Ames Test)	OECD 471
Prenatal Developmental Toxicity Study	OECD 414

These guidelines detail the experimental procedures, including the selection of animal models, dose levels, observation parameters, and data interpretation. For example, the OECD 404 for acute dermal irritation involves applying the test substance to the shaved skin of rabbits and

observing for signs of erythema and edema over a set period.[1] The OECD 471, or Ames test, uses specific strains of bacteria to assess the mutagenic potential of a substance.[14]

Conclusion

Icaridin is a well-characterized insect repellent with a strong efficacy and safety profile. Its mechanism of action, primarily through the disruption of insect olfactory cues, makes it an effective alternative to other repellents. The extensive toxicological database confirms its low toxicity and suitability for use in a wide range of consumer products. This technical guide provides a comprehensive resource for professionals involved in the research, development, and regulation of insect repellents.

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